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molecular formula C8H15ClO2 B1596569 6-Chlorohexyl acetate CAS No. 40200-18-8

6-Chlorohexyl acetate

Cat. No. B1596569
M. Wt: 178.65 g/mol
InChI Key: AHEBJCQIQYFSGF-UHFFFAOYSA-N
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Patent
USRE042221E1

Procedure details

6-chlorohexanol (800 g) was added to anhydrous acetic acid (1,200 mL) cooled to 10° C. in an ice bath, and then pyridine (934 g) was dropped for 10 minutes. After the completion of dropping, they were refluxed for 2 hours. The reaction mixture was poured into water and toluene was further added and stirred. After neutralization the toluene layer with an aqueous saturated solution of sodium carbonate, it was washed with a small amount of water and further dried over anhydrous magnesium sulfate. Toluene and unreacted ingredients were distilled off from the toluene layer to obtain concentrates. The concentrates were purified by distillation under a reduced pressure to obtain 6-acetoxy chlorohexane (983 g). The boiling point was 82° C./5.3 hPa.
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
934 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[C:9](O)(=[O:11])[CH3:10].N1C=CC=CC=1.O>C1(C)C=CC=CC=1>[C:9]([O:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][Cl:1])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
934 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
they were refluxed for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was further added
WASH
Type
WASH
Details
After neutralization the toluene layer with an aqueous saturated solution of sodium carbonate, it was washed with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
further dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Toluene and unreacted ingredients were distilled off from the toluene layer
CUSTOM
Type
CUSTOM
Details
to obtain concentrates
DISTILLATION
Type
DISTILLATION
Details
The concentrates were purified by distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 983 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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